Cas no 1468602-02-9 (3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid)

1468602-02-9 structure
Nom du produit:3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid
- 3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
- 3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylicacid
- 1468602-02-9
- AKOS015331570
- EN300-1122386
- CS-0288409
- Cyclobutanecarboxylic acid, 3-hydroxy-1-(phenylthio)-
- 3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
-
- Piscine à noyau: 1S/C11H12O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
- La clé Inchi: GXXNFKHOKUAJQN-UHFFFAOYSA-N
- Sourire: S(C1C=CC=CC=1)C1(C(=O)O)CC(C1)O
Propriétés calculées
- Qualité précise: 224.05071541g/mol
- Masse isotopique unique: 224.05071541g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 242
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 82.8Ų
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.39±0.1 g/cm3(Predicted)
- Point d'ébullition: 434.8±45.0 °C(Predicted)
- Le PKA: 3.53±0.40(Predicted)
3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122386-10g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1122386-0.5g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1122386-0.25g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1122386-2.5g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1122386-0.05g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1122386-5.0g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122386-1g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1122386-10.0g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122386-0.1g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1122386-1.0g |
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid |
1468602-02-9 | 1g |
$1256.0 | 2023-06-09 |
3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid Littérature connexe
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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